Bienvenue dans la boutique en ligne BenchChem!

(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

medicinal chemistry chiral building block physicochemical property

(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 158393-18-1) is a chiral, bicyclic heterocyclic compound with the molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol. It belongs to the pyrrolo[1,2-a]pyrazin-1(2H)-one class, which features a pyrrole ring fused to a partially saturated pyrazinone ring.

Molecular Formula C7H12N2O2
Molecular Weight 156.185
CAS No. 158393-18-1
Cat. No. B588440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
CAS158393-18-1
Molecular FormulaC7H12N2O2
Molecular Weight156.185
Structural Identifiers
SMILESC1CN2CC(CC2C(=O)N1)O
InChIInChI=1S/C7H12N2O2/c10-5-3-6-7(11)8-1-2-9(6)4-5/h5-6,10H,1-4H2,(H,8,11)/t5-,6+/m1/s1
InChIKeyJQCSFFVNZWKQOP-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 158393-18-1): Structural Identity, Core Scaffold, and Procurement-Relevant Classification


(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 158393-18-1) is a chiral, bicyclic heterocyclic compound with the molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol . It belongs to the pyrrolo[1,2-a]pyrazin-1(2H)-one class, which features a pyrrole ring fused to a partially saturated pyrazinone ring. The compound bears a single hydroxyl substituent at the 7-position with defined (7R,8aS) stereochemistry—the 7R configuration at the hydroxyl-bearing carbon and the 8aS configuration at the bridgehead junction—as confirmed by its InChI Key (JQCSFFVNZWKQOP-RITPCOANSA-N) and isomeric SMILES (C1CN2C[C@@H](C[C@H]2C(=O)N1)O) , . This precise stereochemical arrangement distinguishes it from its diastereomeric and enantiomeric counterparts and directly influences its utility as a chiral building block in medicinal chemistry and natural product synthesis [1].

Why (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Cannot Be Generically Substituted: Enantiomeric, Diastereomeric, and Oxidation-State Differentiation


Generic substitution among pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives is inadvisable because the core scaffold supports multiple chiral configurations, oxidation states, and N-substitution patterns that produce structurally distinct chemical entities with divergent properties. The (7R,8aS) stereochemistry represents one of four possible diastereomeric permutations at the C7 and C8a positions; the (7R,8aR) diastereomer (CAS 2165494-01-7) and (7S,8aS) diastereomer (CAS 2166087-80-3) are distinct compounds offered commercially under separate CAS numbers , . The 1,4-dione oxidation-state analog (CAS 107676-54-0) adds a second carbonyl at position 4, altering molecular weight (170.17 vs. 156.18 g/mol), hydrogen-bonding capacity (three acceptors vs. two), and chemical reactivity profile . The N-methylated derivative (CAS 158393-19-2) modifies the secondary amide NH to a tertiary amide, eliminating one hydrogen-bond donor and changing logP . The non-hydroxylated core (CAS 16620-61-4, C₇H₁₂N₂O, MW 140.18) lacks the hydroxyl handle entirely, precluding derivatization at the 7-position . Each of these structural variations produces a compound with a unique chemical identity; procurement of the incorrect analog constitutes procurement of a different chemical substance, not a generic substitute.

Quantitative Differentiation Evidence for (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 158393-18-1)


Single-Carbonyl Mono-Hydroxy Scaffold: Molecular Weight and Hydrogen-Bond Donor/Acceptor Differentiation vs. 1,4-Dione Analog

The target compound (CAS 158393-18-1) possesses a single carbonyl at position 1 and a single hydroxyl at position 7, yielding a molecular formula of C₇H₁₂N₂O₂ (MW 156.18 g/mol) with two hydrogen-bond donors and two acceptors . In contrast, the corresponding 1,4-dione oxidation-state analog (CAS 107676-54-0) bears an additional carbonyl at position 4, giving a molecular formula of C₇H₁₀N₂O₃ (MW 170.17 g/mol) with two hydrogen-bond donors and three acceptors . The reduced oxidation state of the target compound provides a less electrophilic scaffold, a higher degree of saturation, and an altered hydrogen-bonding pharmacophore, which are relevant for applications where the 1,4-dione's additional carbonyl would introduce unwanted reactivity or binding promiscuity.

medicinal chemistry chiral building block physicochemical property

Stereochemical Identity: (7R,8aS) Configuration vs. (7R,8aR) and (7S,8aS) Diastereomers

The target compound bears the specific (7R,8aS) cis configuration, confirmed by its InChI Key (JQCSFFVNZWKQOP-RITPCOANSA-N) and isomeric SMILES (C1CN2C[C@@H](C[C@H]2C(=O)N1)O) . The diastereomer with inverted bridgehead stereochemistry, (7R,8aR), is commercially cataloged under a distinct CAS number (2165494-01-7) . The (7S,8aS) diastereomer, inverting the hydroxyl-bearing carbon, carries yet another CAS number (2166087-80-3) . The pyrrolopiperazinone scaffold with defined (7R) configuration serves as a key intermediate in the enantioselective total synthesis of pyrrole alkaloid natural products including (−)-longamide B (five steps) and agesamides A and B (six steps), where the established stereochemistry at C7 and C8a directly dictates the absolute configuration of the final natural product [1].

chiral synthesis diastereomer enantioselective natural product

N-Unsubstituted Secondary Amide: Hydrogen-Bond Donor Differentiation vs. N-Methyl Analog

The target compound (CAS 158393-18-1) bears an unsubstituted secondary amide NH at the pyrazinone ring (N2 position), providing two hydrogen-bond donors (OH at C7 + NH at N2) . The N-methyl analog (CAS 158393-19-2, C₈H₁₄N₂O₂, MW 170.21) features a methyl substituent at N2, reducing hydrogen-bond donor count to one (OH at C7 only) while increasing molecular weight by 14.03 g/mol and raising computed logP (XlogP = −0.9 for the N-methyl analog vs. a lower value for the parent) . The N-methyl analog also has a larger topological polar surface area (43.8 Ų) due to the additional carbon atom .

hydrogen bonding pharmacophore N-methylation medicinal chemistry

Presence of 7-Hydroxyl Functional Handle: Derivatization Capability vs. Non-Hydroxylated Core Scaffold

The target compound (CAS 158393-18-1, MW 156.18) bears a secondary alcohol at C7, providing a versatile synthetic handle for esterification, etherification, oxidation, or sulfonation reactions . The non-hydroxylated core analog, hexahydro-pyrrolo[1,2-A]pyrazin-1-one (CAS 16620-61-4, C₇H₁₂N₂O, MW 140.18), lacks this functional group entirely, offering no derivatization site at the 7-position . The Boc-protected derivative, tert-butyl (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (CAS 1204603-42-8, MW 242.32), is also commercially available and demonstrates that the hydroxyl at C7 remains accessible for further elaboration even when the N2 position is protected .

synthetic handle derivatization building block functionalization

Validated Utility in Enantioselective Natural Product Total Synthesis: (−)-Longamide B and Agesamides A/B

The pyrrolopiperazinone scaffold with (7R,8aS) stereochemistry has been validated as a key intermediate in the concise enantioselective total syntheses of bromopyrrole alkaloid natural products, as reported by Bercot, Kindrachuk, and Rovis (Org. Lett. 2007) [1]. Using a Pd-catalyzed asymmetric annulation strategy, pyrrolopiperazinones bearing the (7R) configuration were elaborated to (−)-longamide B in five synthetic steps and to agesamides A and B in six synthetic steps from intermediate precursors 6 and 7 [1]. This published methodology establishes the (7R)-configured pyrrolopiperazinone as a synthetically productive chiral building block for accessing marine alkaloid natural products, a class with documented antimicrobial and anticancer properties [1].

natural product synthesis enantioselective pyrrole alkaloid total synthesis

Commercially Available Purity and Pricing Benchmarks: 95% Minimum Purity Specification

The target compound is commercially available from multiple vendors with a documented minimum purity specification of 95% (AKSci, Catalog 7712DF) at a list price of $1,164 per gram (as of January 2026) . The compound is also available from CymitQuimica (Biosynth brand) at a minimum purity of 95%, with 50 mg priced at €641.00 and 500 mg at €1,784.00 . The Boc-protected derivative (CAS 1204603-42-8) is available from AChemBlock at 97% purity, with 1 g at $290, 5 g at $975, and 25 g at $3,900 . This multi-vendor availability with documented purity specifications enables procurement with quality assurance, in contrast to in-class analogs for which purity specifications and pricing transparency may be less well established.

purity specification procurement vendor comparison quality control

Recommended Research and Procurement Application Scenarios for (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 158393-18-1)


Chiral Building Block for Enantioselective Synthesis of Pyrrole Alkaloid Natural Products and Analogs

This compound is recommended as a chiral intermediate for research groups pursuing the enantioselective total synthesis of bromopyrrole alkaloids (e.g., (−)-longamide B, agesamides A/B) or their structural analogs. The published synthetic methodology by Bercot et al. (Org. Lett. 2007) specifically employs pyrrolopiperazinones bearing the (7R) configuration, demonstrating a five-step conversion to (−)-longamide B and a six-step conversion to agesamides A and B [1]. Procurement of the correct (7R,8aS) diastereomer is essential, as the stereochemical outcome of the downstream natural product depends directly on the configuration at C7 and C8a. The C7 hydroxyl group provides a functional handle for further elaboration, while the N-unsubstituted secondary amide retains full hydrogen-bond donor capacity for potential biological target engagement.

Scaffold for Medicinal Chemistry Library Enumeration via C7-Hydroxyl Derivatization

The C7 secondary alcohol provides a versatile point for chemical diversification in medicinal chemistry library synthesis. The hydroxyl can undergo esterification, etherification, carbamoylation, sulfonation, or oxidation, enabling rapid exploration of structure-activity relationships around the pyrrolo[1,2-a]pyrazin-1-one core [1]. The non-hydroxylated core scaffold (CAS 16620-61-4) lacks this diversification point entirely, making the target compound the preferred choice when C7 substitution is desired . The commercially available Boc-protected derivative (CAS 1204603-42-8, 97% purity) additionally enables orthogonal protection strategies where the N2 position is blocked while the C7 hydroxyl remains available for selective functionalization .

Physicochemical Probe for Hydrogen-Bond-Dependent Target Engagement Studies

With two hydrogen-bond donors (C7-OH and N2-NH) and two hydrogen-bond acceptors, the target compound provides a defined hydrogen-bonding pharmacophore suitable for probing target-ligand interactions where both donor and acceptor capacity are required [1]. The N-methyl analog (CAS 158393-19-2) eliminates one hydrogen-bond donor (tertiary amide cannot donate), and the 1,4-dione analog (CAS 107676-54-0) adds an additional hydrogen-bond acceptor, each producing a different pharmacophoric profile. Systematic comparison of the target compound against these analogs can dissect the contribution of individual hydrogen-bonding features to binding affinity or functional activity , .

Reference Standard for Diastereomeric Purity Method Development

Given that the (7R,8aS) diastereomer is one of four possible stereoisomers and that the (7R,8aR) and (7S,8aS) diastereomers are commercially available as distinct chemical entities (CAS 2165494-01-7 and 2166087-80-3, respectively), the target compound can serve as a reference standard for developing chiral HPLC or SFC methods to resolve and quantify diastereomeric purity [1], . This is particularly relevant for quality control of in-house synthesized batches or for verifying the stereochemical integrity of commercial material prior to use in stereospecific applications.

Quote Request

Request a Quote for (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.